alpha-(4-Methylsulfonylphenyl)benzylamine
Overview
Description
alpha-(4-Methylsulfonylphenyl)benzylamine: is a chemical compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol . It is also known by its IUPAC name, 4-(methylsulfonyl)phenylmethanamine . This compound is a useful research chemical and is often used in various scientific studies.
Preparation Methods
The synthesis of alpha-(4-Methylsulfonylphenyl)benzylamine typically involves the reaction of 4-methylsulfonylbenzaldehyde with benzylamine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction using larger reactors and more efficient catalysts to produce the compound in bulk quantities .
Chemical Reactions Analysis
alpha-(4-Methylsulfonylphenyl)benzylamine: undergoes various chemical reactions, including:
Scientific Research Applications
alpha-(4-Methylsulfonylphenyl)benzylamine: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-(4-Methylsulfonylphenyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
alpha-(4-Methylsulfonylphenyl)benzylamine: can be compared with other similar compounds, such as:
alpha-(4-Methylphenyl)benzylamine: This compound lacks the sulfonyl group, which may affect its reactivity and biological activity.
alpha-(4-Methylsulfonylphenyl)ethylamine: This compound has an ethyl group instead of a benzyl group, which may influence its chemical properties and applications.
The presence of the methylsulfonyl group in This compound makes it unique and may confer specific reactivity and biological activity that is not observed in similar compounds .
Properties
IUPAC Name |
(4-methylsulfonylphenyl)-phenylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-18(16,17)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBYEQCJDVSSKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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